6-Chloropurine synthesis from hypoxanthine
6-Chloropurine synthesis from hypoxanthine
An In-Depth Technical Guide to the Synthesis of 6-Chloropurine from Hypoxanthine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropurine is a pivotal intermediate in medicinal chemistry, serving as a versatile precursor for a vast array of biologically active purine derivatives, including the notable antileukemic drug 6-mercaptopurine[1][2][3]. Its synthesis, most commonly achieved through the direct chlorination of hypoxanthine, is a fundamental transformation for any research program focused on purine-based therapeutics. This guide provides a comprehensive, field-proven perspective on this synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles, justify critical process decisions, and offer a robust, self-validating protocol. We will delve into the reaction mechanism, the critical role of reagents, a detailed experimental workflow, and the paramount safety considerations required when handling the hazardous materials involved.
The Core Transformation: Mechanistic Insights
The conversion of hypoxanthine to 6-chloropurine is fundamentally a deoxychlorination reaction. Hypoxanthine exists in a tautomeric equilibrium between its lactam (keto) and lactim (enol) forms, with the lactam form predominating. The oxygen atom of the lactam at the 6-position is replaced by a chlorine atom. This is not a trivial substitution and requires a potent chlorinating agent capable of activating the carbonyl group.
The Reagents and Their Roles
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Hypoxanthine (Substrate): The purine starting material. Its relative insolubility and high melting point are key physical characteristics to consider.
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Phosphorus Oxychloride (POCl₃): The chlorinating agent[3]. POCl₃ serves a dual purpose: it acts as the solvent for the reaction and as the reagent that converts the C=O group of the lactam into a reactive intermediate susceptible to nucleophilic attack by chloride. It is a highly reactive and corrosive substance that must be handled with extreme care[4][5][6].
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Tertiary Amine (Catalyst): Typically, an aromatic tertiary amine like N,N-dimethylaniline or N,N-diethylaniline is used[7][8][9]. While sometimes referred to as a catalyst, its role is more complex. The tertiary amine activates the phosphorus oxychloride, potentially forming a highly reactive phosphonium intermediate (Vilsmeier-Haack type reagent). This intermediate is a much more potent electrophile than POCl₃ alone, facilitating the initial attack on the hypoxanthine carbonyl. Furthermore, the amine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which helps to drive the reaction to completion.
Reaction Mechanism Overview
The precise mechanism involves several steps. The tertiary amine first activates the POCl₃. The lactam oxygen of hypoxanthine then attacks the activated phosphorus species, forming a phosphate ester-like intermediate. This functional group is an excellent leaving group. Subsequently, a chloride ion (from POCl₃) performs a nucleophilic attack on the C6 position, displacing the phosphate group and yielding the final 6-chloropurine product.
Caption: Simplified reaction mechanism for the chlorination of hypoxanthine.
Experimental Protocol: A Validated Approach
This section details a representative, scalable protocol derived from established literature procedures[7][8][9]. The quantities provided are for a laboratory scale, but the molar ratios can be adapted for larger-scale production[8].
Reagents and Equipment
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Required Chemicals: Hypoxanthine, Phosphorus Oxychloride (reagent grade, dry), N,N-dimethylaniline (dry), Methylene Chloride (DCM), Ice.
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Required Equipment: Round-bottom flask, reflux condenser with a drying tube (CaCl₂ or Drierite), heating mantle, magnetic stirrer, vacuum distillation apparatus, ice bath, standard filtration equipment (Büchner funnel), glassware for extraction and washing.
Crucial Prerequisite: All glassware must be thoroughly dried in an oven before use. Phosphorus oxychloride reacts violently with water, so moisture must be rigorously excluded from the reaction setup[4].
Comparative Experimental Parameters
Different sources report slight variations in conditions, often optimized for scale or specific workup procedures. The table below summarizes key parameters from several published methods.
| Parameter | Source: PrepChem[7] | Source: US Patent 4405781A[8] | Source: CN Patent 102336755A[10] |
| Substrate | Hypoxanthine | Hypoxanthine | Acetyl hypoxanthine |
| Hypoxanthine (moles) | 0.368 | 0.0368 | 0.20 |
| POCl₃ (molar eq.) | ~14 | ~44 | 5.0 |
| Tertiary Amine | N,N-dimethylaniline | N,N-dimethylaniline | N,N-dimethylaniline |
| Amine (molar eq.) | ~2.7 | ~2.8 | 1.0 |
| Temperature | Reflux | Reflux | 105 °C |
| Reaction Time | 20 minutes | 40 minutes | 4 hours |
Step-by-Step Synthesis Workflow
Caption: General experimental workflow for 6-chloropurine synthesis.
Detailed Procedure (based on 5.0 g Hypoxanthine):
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add hypoxanthine (5.0 g, 0.0368 mol).
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Reagent Addition: To the flask, add N,N-dimethylaniline (12.5 mL, ~0.098 mol) followed by the slow, careful addition of phosphorus oxychloride (50 mL, ~0.538 mol). The addition of POCl₃ should be done in a fume hood.
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Chlorination: Attach a reflux condenser fitted with a drying tube. Heat the mixture to reflux using a heating mantle. The solid hypoxanthine should gradually dissolve. Maintain reflux for approximately 40 minutes[8]. The reaction mixture will typically turn a reddish or dark color.
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Removal of Excess POCl₃: After the reflux period, cool the mixture to room temperature. It is critical to remove the bulk of the unreacted POCl₃. This is best accomplished via vacuum distillation. Ensure the external bath temperature does not exceed 70°C to prevent product degradation[7][8]. Distill until a thick, oily residue remains.
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Workup and Isolation: This is the most hazardous step and must be performed with extreme caution.
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Cool the oily residue in an ice bath.
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Method A (Precipitation): Very slowly and carefully, pour the residue onto a large amount of crushed ice (~200-300 g) with vigorous stirring. The hydrolysis of residual POCl₃ is extremely exothermic and will generate copious amounts of HCl gas. This must be done in an efficient fume hood. The pH can then be adjusted to 7-9 with a base like NaOH or NH₄OH to precipitate the free base 6-chloropurine[10][11].
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Method B (Solvent Addition): Alternatively, add a dry, non-protic solvent like methylene chloride (DCM, ~200 mL) to the cooled oily residue[8]. Cool this solution in an ice bath. From here, the product can be precipitated as a salt (e.g., hydrochloride) by bubbling dry HCl gas through the solution or by adding another strong acid[7][8].
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Product Collection: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water or an appropriate organic solvent (like hot methylene chloride if using Method B) to remove impurities[7].
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Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight. A high yield of 6-chloropurine (often >90%) can be expected[7][8].
Purification and Characterization
While the precipitated product is often of high purity, recrystallization can be performed if necessary. Recrystallization from hot water has been reported, though solubility should be checked[12].
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Melting Point: Decomposes above 300°C.
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Spectroscopy: The product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity. UV spectroscopy is also a useful tool, with a characteristic λ-max around 264-265 nm in water[7][8].
Safety: A Non-Negotiable Priority
The primary hazard in this synthesis is phosphorus oxychloride (POCl₃) .
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Toxicity and Corrosivity: POCl₃ is highly toxic, corrosive, and a lachrymator. It can cause severe burns upon contact with skin and eyes and is fatal if inhaled[6]. All manipulations must be conducted in a certified chemical fume hood.
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Reactivity with Water: It reacts violently with water, releasing large amounts of heat and toxic, corrosive hydrogen chloride gas[4]. The quenching step is particularly dangerous and must be done slowly, with adequate cooling and behind a safety shield.
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Personal Protective Equipment (PPE): At a minimum, this includes:
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Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible[4]. Have an appropriate spill kit ready. Do not use water to extinguish fires involving POCl₃; use a dry chemical extinguisher[4].
Conclusion
The synthesis of 6-chloropurine from hypoxanthine is a robust and high-yielding reaction that is essential for purine chemistry. Success hinges on a clear understanding of the reagent functions, rigorous exclusion of moisture, and an unwavering commitment to safety during the handling and quenching of phosphorus oxychloride. By following a well-validated protocol and appreciating the chemical principles at play, researchers can reliably produce this critical building block for further drug discovery and development efforts.
References
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PrepChem. (n.d.). Synthesis of 6-chloropurine hydrochloride. Retrieved from PrepChem.com. [Link]
- N.A. (1983). US Patent 4405781A: Method for preparing salts of 6-chloropurine.
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Zhejiang University of Technology. (2012). Chemical synthesis method of 6-chloropurine. Eureka | Patsnap. [Link]
- N.A. (2012). CN102336755A: Chemical synthesis method of 6-chloropurine.
- N.A. (1970). US Patent 3517006A: Process for the purification of 6-halogenopurine.
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Justia Patents. (n.d.). Method for preparing salts of 6-chloropurine. Retrieved from Justia Patents. [Link]
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Robins, R. K., & Christensen, B. E. (1952). Purines. I. The Chlorination of Certain Purinones with Phosphorous Oxychloride in the Presence of Aliphatic Tertiary Amines. Journal of the American Chemical Society, 74(14), 3624–3627. [Link]
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ResearchGate. (n.d.). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Retrieved from ResearchGate. [Link]
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N.A. (n.d.). Synthesis method of 6-chloropurine. Eureka | Patsnap. [Link]
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ResearchGate. (n.d.). Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine. Retrieved from ResearchGate. [Link]
- N.A. (1958). US Patent 2832781A: 6-chloropurine.
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New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from NJ.gov. [Link]
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Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Retrieved from Air Liquide. [Link]
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Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from Lanxess. [Link]
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ResearchGate. (n.d.). Synthesis of 6-chloro-2-iodopurine 84 from hypoxanthine 31. Retrieved from ResearchGate. [Link]
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Shah, A. D., Kim, J. H., & Huang, C. H. (2011). Tertiary amines enhance reactions of organic contaminants with aqueous chlorine. Water Research, 45(18), 6087–6096. [Link]
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Chuang, Y. H., & Mitch, W. A. (2016). Role of tertiary amines in enhancing trihalomethane and haloacetic acid formation during chlorination of aromatic compounds and a natural organic matter extract. Environmental Science: Water Research & Technology, 2(6), 1035–1045. [Link]
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Indian Chemical Society. (n.d.). POCl₃-PCl₅ mixture: A robust chlorinating agent. Retrieved from Indian Chemical Society. [Link]
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Ghorbani-Vaghei, R., et al. (2017). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Scientific Reports, 7, 43981. [Link]
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Semantic Scholar. (n.d.). Tertiary amines enhance reactions of organic contaminants with aqueous chlorine. Retrieved from Semantic Scholar. [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 6-Chloropurine, 98%. Retrieved from Otto Chemie. [Link]
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Organic Chemistry Portal. (n.d.). POCl₃, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Tertiary amines enhance reactions of organic contaminants with aqueous chlorine | Request PDF. Retrieved from ResearchGate. [Link]
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ResearchGate. (2014). How should I proceed in Chlorination using POCl₃?. Retrieved from ResearchGate. [Link]
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